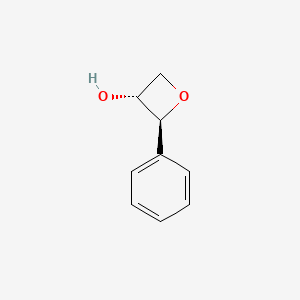

(2S,3R)-2-Phenyloxetan-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R)-2-phenyloxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSJWCOGGURCCI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s,3r 2 Phenyloxetan 3 Ol and Analogous Chiral Oxetanols

Asymmetric Synthesis Approaches to Chiral Oxetanols

The construction of chiral centers within the strained oxetane (B1205548) ring system requires precise stereochemical control. Asymmetric synthesis provides the most effective means to produce these molecules as single enantiomers, avoiding the need for chiral resolution of racemic mixtures. nih.gov Methodologies are broadly categorized by the strategy used to induce chirality, including catalytic ring construction, modification of prochiral precursors, and transition metal-catalyzed reactions.

Catalytic Asymmetric Methods for Oxetane Ring Construction

The direct and enantioselective construction of the oxetane ring is a highly atom-economical approach. Key among these methods are [2+2] cycloaddition reactions.

The Paternò–Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a fundamental method for synthesizing oxetanes. researchgate.net Achieving enantioselectivity in this reaction, however, has been a persistent challenge. acs.org Recent advancements have demonstrated that a triplet rebound strategy using a novel hydrogen-bonding chiral Iridium photocatalyst can facilitate the first highly enantioselective catalytic Paternò–Büchi reaction. acs.orgchemrxiv.org This approach allows the excited-state carbonyl to react in its native, unbound state, overcoming issues where catalyst interaction alters the electronic structure and reactivity. acs.org

Chiral Lewis acid-catalyzed [2+2] cycloadditions offer another powerful route. For instance, a dicationic (S)-BINAP-Pd catalyst has been successfully employed in the highly enantioselective cycloaddition of various alkynes with trifluoropyruvate to produce stable oxetene derivatives. organic-chemistry.org These oxetenes serve as versatile chiral building blocks that can be further transformed. organic-chemistry.orgacs.org Similarly, the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an exceptionally active nitrogen Lewis base catalyst for the synthesis of highly substituted oxetanes from allenoates. rsc.org

Enantioselective Reduction Strategies for β-Halogenoketone Precursors

A well-established strategy for synthesizing enantioenriched 2-substituted oxetanes involves a two-step sequence starting from β-halogenoketones. The key step is the asymmetric reduction of the prochiral ketone to a chiral halohydrin, followed by an intramolecular Williamson ether synthesis to form the oxetane ring.

This approach has been demonstrated through the enantioselective reduction of β-chloro ketones. The reduction can be achieved using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, affording enantiomeric excesses ranging from 79–89%. Subsequent base-promoted cyclization with potassium hydroxide (B78521) proceeds without racemization. Another effective reducing agent is (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl), which also yields enantioenriched γ-chlorohydrins that can be cyclized to the corresponding oxetanes with potassium hydride, retaining the enantiomeric excess.

Transition Metal-Catalyzed Stereoselective Routes to α-Stereogenic Oxetanols

Transition metal catalysis provides highly efficient and selective methods for synthesizing complex chiral molecules, including α-stereogenic oxetanols, which possess a stereocenter at the carbon atom bearing the hydroxyl group.

Iridium catalysis has emerged as a powerful tool for the synthesis of α-stereogenic oxetanols. Cyclometallated iridium-PhanePhos complexes, for example, catalyze the 2-propanol-mediated reductive coupling of 2-substituted dienes with oxetanone. This reaction forms branched homoallylic oxetanols with excellent control of both regioselectivity and enantioselectivity, without cleaving the strained oxetane ring. This method represents a significant advance in enantioselective additions to symmetric ketones.

Similarly, an air- and water-stable iridium-tol-BINAP catalyst facilitates the reductive coupling of racemic branched allylic acetates with oxetanone, also using 2-propanol as a mediator. This process yields highly enantiomerically enriched chiral α-stereogenic oxetanols. The reaction tolerates a wide range of complex, nitrogen-rich substituents, making it a versatile method for accessing previously inaccessible chiral oxetanols that are important bioisosteres.

| Diene | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Isoprene | 3-(3-methylbut-3-en-1-yl)oxetan-3-ol | 85 | 96 |

| 2,3-Dimethyl-1,3-butadiene | 3-(3,4-dimethylpent-3-en-1-yl)oxetan-3-ol | 90 | 97 |

| Myrcene | 3-(3,7-dimethylocta-3,6-dien-1-yl)oxetan-3-ol | 88 | 95 |

Data sourced from studies on Iridium-PhanePhos-catalyzed reductive couplings.

While rhodium catalysis is a cornerstone of modern synthetic chemistry, its application to the synthesis of oxetanols via C(sp3)-C(sp3) bond cleavage is not a direct synthetic route. Instead, rhodium(I) catalysts have been shown to effectively catalyze the [4+2] cycloaddition of existing oxetanols with alkynes. This transformation proceeds via the cleavage of a C(sp3)–C(sp3) bond within the oxetane ring, leading to the formation of highly functionalized dihydropyran ring systems. Although this demonstrates the reactivity of oxetanols under rhodium catalysis, it represents a synthetic transformation of oxetanols rather than a method for their preparation.

Chiral Brønsted Acid-Catalyzed Enantioselective Syntheses

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have become powerful organocatalysts for a wide array of enantioselective transformations. rsc.org Their ability to activate carbonyls and other electrophiles through hydrogen bonding enables precise stereocontrol. rsc.orgrsc.org

In the context of oxetane chemistry, chiral phosphoric acids have been investigated computationally and experimentally for their role in catalyzing the desymmetrization of meso-oxetanes. acs.orgx-mol.comrsc.org In these reactions, the CPA activates the oxetane towards nucleophilic attack, leading to ring-opening with high enantioselectivity. While this is a reaction of an oxetane, the principles of activation can be applied to the synthesis of chiral oxetanols. For instance, a chiral Brønsted acid could catalyze the intramolecular cyclization of a prochiral 1,3-diol precursor, where the acid activates one of the hydroxyl groups to facilitate a stereoselective ring-closing displacement to form the oxetane ring. This approach leverages the bifunctional nature of CPAs to organize the transition state and achieve high levels of enantioselectivity. mdpi.com

Photochemical Cycloaddition Strategies for 2-Phenyl-3-Oxetanols

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as a primary method for the construction of the oxetane ring. researchgate.netwikipedia.org The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the oxetane. The stereochemical outcome of this reaction is a key consideration for the synthesis of specific diastereomers like (2S,3R)-2-phenyloxetan-3-ol.

The reaction of benzaldehyde (B42025) with vinyl ethers or silyl (B83357) enol ethers has been shown to produce 2-phenyl-3-oxy-substituted oxetanes with high regioselectivity. nih.govorganic-chemistry.org The diastereoselectivity of the Paternò-Büchi reaction can be influenced by several factors, including the nature of the alkene, the solvent, and the presence of chiral auxiliaries or catalysts. For instance, the photocycloaddition of benzaldehyde to chiral silyl enol ethers can proceed with high facial diastereoselectivity, providing a route to enantiomerically enriched oxetanes. nih.gov The endo/exo selectivity is often dependent on the stability of the intermediate diradical conformations.

Recent advancements have explored the use of visible light photocatalysis to mediate the Paternò-Büchi reaction, offering a safer and more scalable alternative to high-energy UV light. dntb.gov.ua These methods often employ a photocatalyst that absorbs visible light and then transfers energy to the carbonyl substrate to initiate the cycloaddition.

| Carbonyl Compound | Alkene | Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl vinyl ether | UV light (λ > 280 nm), Benzene | 2-Phenyl-3-ethoxyoxetane | High regioselectivity | nih.gov |

| Benzaldehyde | Chiral Silyl Enol Ether | UV light, Benzene | Chiral 2-Phenyl-3-(silyloxy)oxetane | 67:33 to 15:85 (depending on chiral auxiliary) | nih.gov |

| Benzaldehyde | 2,3-Dihydrofuran | UV light | Bicyclic oxetane | Good endo-selectivity | cambridgescholars.com |

Enzymatic Methods for Chiral Oxetanol Analogues

Enzymatic methods offer a powerful tool for accessing enantiomerically pure compounds, including chiral oxetanols and their precursors. researchgate.net While the direct enzymatic formation of the oxetane ring is not a common strategy, enzymes, particularly lipases, are extensively used for the kinetic resolution of racemic mixtures of alcohols. mdpi.com This approach relies on the differential rate of reaction of the two enantiomers of a racemic alcohol with an acyl donor in the presence of a lipase (B570770).

In a typical kinetic resolution of a racemic 2-phenyloxetan-3-ol (B12310409), one enantiomer is selectively acylated by the lipase, leaving the unreacted enantiomer in high enantiomeric excess. The acylated product can then be separated from the unreacted alcohol, and subsequent hydrolysis of the ester can provide the other enantiomer. The choice of lipase, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution. chemrxiv.org Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly employed for these transformations.

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer. In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, typically catalyzed by a metal complex. mdpi.com

| Substrate | Enzyme | Acyl Donor | Solvent | Result | Reference |

|---|---|---|---|---|---|

| Racemic 1-phenylethanol | Candida antarctica lipase B (CAL-B) | Vinyl acetate (B1210297) | Heptane | (R)-1-phenylethanol (ee >99%) and (S)-1-phenylethyl acetate | nih.gov |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Isopropenyl acetate | Toluene/[EMIM][BF4] | (S)-enantiomer of the corresponding acetate (eep = 96.2%) | mdpi.com |

| Racemic tertiary benzyl (B1604629) bicyclic alcohols | Candida antarctica lipase A (CAL-A) | Vinyl butyrate | Heptane | (R)-esters (ee 96-99%) | scielo.br |

Stereoselective Preparation of Precursors to this compound

An alternative and often more controlled approach to chiral oxetanols involves the stereoselective synthesis of acyclic precursors, which are then cyclized to form the oxetane ring. For this compound, suitable precursors are enantiomerically pure 1-phenyl-1,3-propanediol derivatives with the correct stereochemistry at the C1 and C3 positions.

One powerful method for establishing the required stereocenters is the Sharpless asymmetric epoxidation of allylic alcohols. nih.gov For instance, the asymmetric epoxidation of trans-cinnamyl alcohol can produce a chiral epoxy alcohol. Subsequent nucleophilic ring-opening of the epoxide followed by functional group manipulations can lead to a 1,3-diol with the desired stereochemistry. The stereochemistry of the final oxetanol is dictated by the stereochemistry of the epoxy alcohol precursor.

Another strategy involves the diastereoselective reduction of a β-hydroxy ketone or a related precursor. The use of chiral reducing agents or substrate-controlled reductions can afford 1,3-diols with high diastereoselectivity. rsc.org The cyclization of these diols to form the oxetane ring can be achieved under various conditions, such as the Mitsunobu reaction or by converting one of the hydroxyl groups into a good leaving group followed by intramolecular Williamson ether synthesis. acs.org

| Starting Material | Key Reaction | Reagents | Precursor Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| trans-Cinnamyl alcohol | Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, t-BuOOH | (2R,3R)-3-phenyl-2,3-epoxy-1-propanol | High ee | nih.gov |

| Baylis-Hillman adducts | Diastereoselective Epoxidation | m-CPBA | anti-epoxy diols | High anti-diastereoselectivity | organic-chemistry.org |

| Enals | Asymmetric alkylzinc addition followed by diastereoselective epoxidation | Alkylzinc, chiral catalyst, O2, Ti(OiPr)4 | Epoxy alcohols with three contiguous stereocenters | Good to excellent ee and d.r. | nih.gov |

Derivatization Strategies for Functionalizing Chiral Oxetanol Frameworks

The hydroxyl group of chiral oxetanols provides a convenient handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially interesting biological or material properties. Standard derivatization strategies for alcohols can be readily applied to the oxetanol framework. nih.govresearchgate.net

Esterification and etherification are common methods for modifying the hydroxyl group. Esterification can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions, such as with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in Steglich esterification. cmu.ac.th Etherification can be carried out, for example, by deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide.

The introduction of different functional groups can significantly alter the physicochemical properties of the parent oxetanol, such as its polarity, lipophilicity, and hydrogen bonding capacity. These modifications are crucial in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org The derivatized oxetanols can also serve as chiral building blocks in the synthesis of more complex molecules. The choice of derivatizing agent and reaction conditions can be tailored to introduce a wide array of functionalities, including chromophores for analytical detection or reactive groups for bioconjugation. libretexts.orgnih.gov

| Reaction Type | Reagent | Functional Group Introduced | Typical Conditions |

|---|---|---|---|

| Esterification | Acyl chloride or anhydride | Ester | Pyridine or triethylamine (B128534) as base |

| Steglich Esterification | Carboxylic acid | Ester | DCC, DMAP |

| Etherification (Williamson) | Alkyl halide | Ether | NaH or other strong base |

| Silylation | Silyl chloride (e.g., TBDMSCl) | Silyl ether | Imidazole |

Reactivity and Transformation Pathways of 2s,3r 2 Phenyloxetan 3 Ol Derivatives

Ring-Opening Reactions of Oxetanols

The reactivity of oxetanols is dominated by ring-opening pathways, which can be initiated by nucleophiles, electrophiles, acids, or radicals. magtech.com.cn Nucleophilic ring-opening reactions are particularly prevalent, yielding important functionalized products whose structures depend on the nature of the nucleophile and the substitution pattern on the oxetane (B1205548) ring. researchgate.net These reactions can be intermolecular or, more strategically, intramolecular, leading to the formation of new cyclic structures.

Asymmetric Nucleophilic Ring-Opening Protocols

Asymmetric ring-opening of substituted oxetanes is a powerful method for generating highly functionalized chiral building blocks from achiral or prochiral precursors. rsc.org This approach leverages chiral catalysts to control the stereochemical outcome of the nucleophilic attack, providing enantioenriched products.

A highly effective method for the asymmetric synthesis of chiral molecules from oxetanes involves the desymmetrization of prochiral 3-substituted oxetanes using chiral Brønsted acids. Confined chiral phosphoric acids, such as those derived from SPINOL, have proven to be efficient catalysts for these transformations. nih.govacs.org This metal-free process activates the oxetane toward nucleophilic attack, enabling a high degree of enantiocontrol under mild reaction conditions. nih.gov

In this protocol, the chiral Brønsted acid protonates the oxetane oxygen, rendering the ring more susceptible to nucleophilic attack. An internal nucleophile, tethered to the C3 position of the oxetane, then attacks one of the two enantiotopic methylene (B1212753) carbons of the oxetane ring. The chiral environment provided by the catalyst directs the nucleophile to attack a specific carbon, leading to the formation of a single enantiomer of the product. nsf.govnih.gov This strategy has been successfully applied to synthesize chiral seven-membered 1,4-benzoxazepines with high yields and enantioselectivity. nih.govacs.org

For instance, the desymmetrization of 3-substituted oxetanes tethered to an aniline (B41778) derivative, catalyzed by a SPINOL-derived chiral phosphoric acid, affords chiral 1,4-benzoxazepines in yields up to 98% and with enantiomeric excess (ee) up to 94%. nih.gov Similarly, internal sulfur and selenium nucleophiles have been used to generate chiral tetrahydrothiophenes and tetrahydroselenophenes, respectively, creating all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.govnih.gov

| Entry | Oxetane Substrate | Catalyst | Product | Yield (%) | ee (%) | Ref |

| 1 | N-Benzyl-2-((oxetan-3-yloxy)methyl)aniline | (R)-CPA-8 | Chiral 1,4-Benzoxazepine | 85 | 92 | acs.org |

| 2 | S-(2-(Oxetan-3-yl)benzyl) pivalothioate | Chiral Phosphoric Acid | Chiral Tetrahydrothiophene | 91 | 95 | nsf.gov |

| 3 | Se-(2-(Oxetan-3-yl)benzyl) pivaloselenoate | Chiral Phosphoric Acid | Chiral Tetrahydroselenophene | 85 | 96 | nsf.gov |

The intramolecular ring-opening of oxetanes by tethered nucleophiles is a robust strategy for constructing a diverse array of chiral heterocyclic compounds. rsc.org This approach takes advantage of the proximity of the nucleophile to the strained oxetane ring, facilitating cyclization upon activation. The reaction can be promoted under various conditions, including metal-free basic conditions, which is unusual for oxetane ring-opening reactions. nih.gov

Lewis acids, such as indium(III) triflate (In(OTf)₃), can also catalyze these intramolecular cyclizations. For example, 3-amido oxetanes undergo smooth intramolecular ring-opening and cyclization in the presence of catalytic In(OTf)₃ to form 2-oxazolines. nih.govrsc.org This process provides direct access to 4-hydroxymethyl-substituted oxazolines, which are common motifs in natural products and chiral ligands. nih.gov The reaction tolerates a wide array of amide groups, including aromatic, aliphatic, and even α,β-unsaturated amides and carbamates. nih.gov

Furthermore, (salen)Co(III) complexes have been employed as effective catalysts for the enantioselective intramolecular ring-opening of oxetanes with tethered alcohol nucleophiles. This method provides access to enantioenriched 3-substituted tetrahydrofurans in high yields and enantioselectivities. nih.gov

Intramolecular Cyclizations Following Oxetane Ring Opening

The products of oxetane ring-opening, particularly those containing a newly formed hydroxyl group and another functional group, are primed for subsequent intramolecular cyclization reactions. This tandem ring-opening/cyclization sequence is a powerful tool for rapidly building molecular complexity and accessing diverse heterocyclic scaffolds.

The size of the heterocycle formed through intramolecular cyclization is determined by the length and nature of the tether connecting the nucleophile to the oxetane ring. This strategy has been widely used to synthesize thermodynamically favored five- and six-membered rings, and more recently, has been extended to the more challenging synthesis of medium-sized seven- and eight-membered heterocycles. rsc.orgrsc.org

Five-Membered Heterocycles: The intramolecular ring-opening of 3-amido oxetanes provides a direct route to 2-oxazolines (a five-membered ring). nih.gov Similarly, oxetanes with a tethered internal sulfur nucleophile can cyclize to form chiral tetrahydrothiophenes. nsf.govnih.gov Catalytic enantioselective intramolecular openings of oxetanes bearing alcohol nucleophiles have been shown to produce functionalized tetrahydrofurans. nih.gov

Six-Membered Heterocycles: By adjusting the tether length, six-membered rings can be synthesized. For example, modifications to the reaction conditions in the desymmetrization of oxetanes with sulfur nucleophiles can lead to the formation of chiral tetrahydrothiopyrans. nsf.govnih.gov

Seven- and Eight-Membered Heterocycles: The construction of medium-sized rings is a significant challenge in synthetic chemistry. However, strategies based on oxetane ring-opening have emerged as a viable solution. Chiral Brønsted acid-catalyzed desymmetrization of 3-substituted oxetanes has been successfully applied to the synthesis of seven-membered 1,4-benzoxazepines. nih.govacs.org Additionally, a tandem strategy combining allylic amination of N-aryl oxetan-3-amines followed by intramolecular ring-opening has been developed to synthesize seven- and eight-membered heterocycles, such as tetrahydro-2H-1,4-oxazocines. rsc.org

| Starting Oxetane Type | Intramolecular Nucleophile | Resulting Heterocycle | Ring Size | Ref |

| 3-Amido Oxetane | Amide Nitrogen | 2-Oxazoline | 5 | nih.gov |

| 3-Tethered Thioester | Thioester Sulfur | Tetrahydrothiophene | 5 | nsf.gov |

| 3-Tethered Alcohol | Alcohol Oxygen | Tetrahydrofuran | 5 | nih.gov |

| 3-Tethered Thioester | Thioester Sulfur | Tetrahydrothiopyran | 6 | nsf.gov |

| 3-Tethered Aniline | Amine Nitrogen | 1,4-Benzoxazepine | 7 | nih.govacs.org |

| N-Aryl Oxetan-3-amine derivative | Amine Nitrogen | Tetrahydro-2H-1,4-oxazocine | 8 | rsc.org |

The regioselectivity of nucleophilic ring-opening in unsymmetrical oxetanes is primarily governed by steric and electronic effects. magtech.com.cn In intramolecular reactions, the outcome is often highly predictable. The tether connecting the nucleophile to the oxetane ring predetermines the site of attack to favor the formation of a stable 5-, 6-, or 7-membered ring.

Regioselectivity: For 3-substituted oxetanes undergoing intramolecular cyclization, the nucleophile tethered at the C3 position will attack one of the two C-O bonds of the ring. The attack invariably occurs at the C2 or C4 methylene carbons, rather than the more sterically hindered and electronically different C3 carbon. In acid-catalyzed reactions, attack may be directed toward the more substituted oxygen-adjacent carbon if one exists, due to electronic stabilization of a partial positive charge. magtech.com.cn However, in the desymmetrization of 3-substituted oxetanes, the two potential sites of attack (C2 and C4) are chemically equivalent but enantiotopic, and the chiral catalyst dictates the selection between them. nih.govnsf.gov

Diastereoselectivity: Intramolecular cyclizations following oxetane ring-opening often proceed with high diastereoselectivity. The formation of a new stereocenter during the cyclization is controlled by the existing stereochemistry of the substrate and the constrained geometry of the ring-closing transition state. For example, in the late-stage functionalization of complex molecules like pregnenolone, the oxetane ring formation and subsequent reactions can proceed with full diastereoselectivity, producing a single diastereoisomer. nih.gov The stereochemical information embedded in the starting material, such as the (2S,3R) configuration in derivatives of 2-phenyloxetan-3-ol (B12310409), would be expected to strongly influence the stereochemical outcome of any subsequent intramolecular cyclization.

Catalytic Ring-Opening Transformations

Catalytic methods provide efficient and selective pathways for the transformation of the oxetane ring. Both Lewis and Brønsted acids, as well as transition metals, have been employed to initiate ring-opening, ring expansion, and annulation reactions.

While Lewis acids are known to catalyze the ring-opening of oxetanes with various nucleophiles, specific examples of ring expansion of 2-phenyloxetan-3-ol derivatives are a subject of ongoing research. nih.gov A related transformation involves a dual palladium and Brønsted acid-catalyzed arylative ring expansion of 3-vinyloxetan-3-ols to furnish 2,5-dihydrofurans. researchgate.net This process involves an initial palladium-catalyzed Heck-type reaction followed by an acid-catalyzed skeletal rearrangement. Although this example does not feature a phenyl group at C2, it highlights a plausible pathway for ring expansion of substituted oxetan-3-ols.

Another relevant Lewis acid-catalyzed reaction, while not a ring expansion, is the tandem Friedel-Crafts alkylation/ring-opening sequence. For instance, the reaction of 3-aryloxetan-3-ols with electron-rich arenes like phenols or anilines, catalyzed by Lewis acids such as In(OTf)₃, leads to the formation of 2,3-dihydrobenzofurans and indolines, respectively. nih.govbeilstein-journals.org The reaction is initiated by the formation of a stabilized carbocation at the C3 position, which is then attacked by the nucleophilic arene.

A significant transformation of 2-phenyloxetan-3-ol derivatives is their annulation with 1,2-diols to synthesize substituted 1,4-dioxanes. This reaction is efficiently catalyzed by a strong Brønsted acid, such as triflimide (Tf₂NH), and proceeds in a metal-free manner with water as the only byproduct. nih.gov In this process, the 3-aryloxetan-3-ol acts as a 1,2-bis-electrophile. nih.govbeilstein-journals.org

The proposed mechanism involves the protonation of the tertiary hydroxyl group by the Brønsted acid, leading to its departure as a water molecule and the formation of a strained oxetane carbocation intermediate. nih.gov One of the hydroxyl groups of the 1,2-diol then attacks this carbocation. Subsequently, an intramolecular, acid-catalyzed ring-opening of the protonated oxetane occurs, where the second hydroxyl group of the diol attacks the C2 carbon, leading to the formation of the 1,4-dioxane (B91453) ring. nih.gov This reaction demonstrates high yields and excellent regio- and diastereoselectivity when unsymmetrical diols are used. nih.govbeilstein-journals.org

The cleavage of C-C bonds in strained ring systems by transition metals is a powerful tool in organic synthesis, enabling significant molecular rearrangements. nih.govrsc.org While this strategy is well-documented for systems like cyclopropanes and cyclobutanones, its application to oxetanes is less common. nih.gov The inherent ring strain of the oxetane ring, however, makes it a plausible substrate for such transformations.

Research in this area often focuses on generating reactive organometallic intermediates through the cleavage of a C-C bond, which can then be trapped or undergo further reactions to build molecular complexity. nih.gov For instance, photochemical studies have shown that spirocyclic oxetanes can undergo C-C bond cleavage upon energy transfer from a catalyst, triggering a [2+2] cycloreversion. acs.org Although specific applications of transition metal catalysis for C-C bond cleavage in (2S,3R)-2-phenyloxetan-3-ol are not extensively reported, the principles established with other strained heterocycles suggest a potential avenue for novel transformations.

Transformations Involving Oxetane Carbocation Intermediates

The formation of a carbocation at the C3 position of the oxetane ring is a key mechanistic feature in many acid-catalyzed reactions of 2-phenyloxetan-3-ol derivatives. The stability of this carbocation is crucial and is significantly influenced by the electronic nature of the substituent at the C3-position. For derivatives of 2-phenyloxetan-3-ol, the aryl group that is often present at C3 (in this case, arising from the synthesis) plays a vital role. Electron-donating groups on this aryl ring stabilize the carbocation, facilitating its formation. rsc.org

This intermediate is highly electrophilic and reacts readily with a variety of nucleophiles. As discussed previously, in the Brønsted acid-catalyzed synthesis of 1,4-dioxanes, the nucleophile is an alcohol. nih.gov Similarly, in Lewis acid-catalyzed reactions with phenols, the phenol (B47542) acts as the nucleophile, leading to dihydrobenzofurans. nih.gov The reactivity of this intermediate is sensitive; if the carbocation is too stable, it can lead to degradation pathways, while insufficient stability can render the substrate unreactive. rsc.org This delicate balance highlights the importance of substrate and catalyst selection in designing transformations that proceed through these strained-ring carbocation intermediates.

Stereocenter Integrity and Inversion in Reactions of this compound

The stereochemical outcome of reactions involving this compound is of paramount importance for asymmetric synthesis. The two stereocenters, C2 and C3, can either be retained, inverted, or racemized depending on the reaction mechanism.

In reactions that proceed through the formation of a carbocation at C3, such as the Brønsted acid-catalyzed annulation to form 1,4-dioxanes, the stereochemical information at C3 is initially lost due to the planar nature of the carbocation. However, the subsequent attack of the nucleophile can be highly diastereoselective. nih.gov This selectivity is often controlled by the existing stereocenter at C2, which directs the incoming nucleophile to one face of the carbocation, leading to a product with a specific relative stereochemistry. For example, in the reaction with trans-cyclohexane-1,2-diol, a single diastereomer of the fused bicyclic dioxane is formed in high diastereomeric ratio, indicating that the stereocenter at C2 dictates the stereochemical outcome of the C3 center in the product. nih.gov

Reactions involving an Sₙ2-type mechanism are expected to proceed with inversion of configuration at the reacting center. For instance, in the Lewis acid-catalyzed ring-opening of epoxides with azulenes, an Sₙ2-type mechanism is supported by stereochemical studies. nih.gov A similar nucleophilic attack at C2 or C4 of the oxetane ring would be expected to occur with inversion of stereochemistry at that center, while the other stereocenter remains intact. The specific site of nucleophilic attack (C2 vs. C4) is influenced by steric and electronic factors, as well as the nature of the catalyst and nucleophile.

Other Reactivity Modes and Chemical Transformations of 2-Phenyloxetan-3-ols

Beyond ring-opening and rearrangement reactions, the hydroxyl group at the C3 position of 2-phenyloxetan-3-ols can undergo various functional group interconversions without affecting the oxetane ring. These dehydroxylative functionalizations are valuable for introducing different atoms or groups at the C3 position.

Notable examples include:

Fluorination: The tertiary alcohol can be replaced by a fluorine atom using deoxofluorinating agents like diethylaminosulfur trifluoride (DAST). This reaction provides access to 3-fluoro-3-phenyloxetanes. acs.org

Chlorination: While less common, chlorination has been achieved using methanesulfonyl chloride and triethylamine (B128534), converting the hydroxyl group to a chlorine atom. acs.org

Reduction (Dehydroxylation): Acid-mediated dehydroxylation can be accomplished using a combination of trifluoroacetic acid and a hydride donor like triethylsilane. This transformation removes the hydroxyl group, yielding a 2-phenyloxetane. acs.org

These transformations typically proceed via activation of the hydroxyl group, making it a good leaving group, followed by nucleophilic substitution. The integrity of the oxetane ring is generally maintained under these conditions, showcasing the utility of 2-phenyloxetan-3-ols as platforms for synthesizing a variety of 3-substituted oxetanes.

Mechanistic Investigations and Theoretical Studies on 2s,3r 2 Phenyloxetan 3 Ol Chemistry

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for understanding reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For (2S,3R)-2-Phenyloxetan-3-ol, computational approaches, particularly Density Functional Theory (DFT), are crucial in mapping out potential reaction pathways and characterizing fleeting intermediates.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are instrumental in modeling the intricate dance of electrons during a chemical reaction. For this compound, DFT can be employed to investigate various potential reaction pathways, such as ring-opening reactions under acidic or nucleophilic conditions. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can predict the most likely course of a reaction.

These calculations can reveal the activation energies associated with different mechanistic possibilities, allowing for a quantitative comparison of their feasibility. For instance, in the acid-catalyzed ring-opening of this compound, DFT can help distinguish between an SN1-like mechanism, involving a carbocation intermediate, and an SN2-like mechanism, with a concerted backside attack by a nucleophile. The calculated geometries of the transition states provide a three-dimensional picture of the atomic rearrangements that occur at the peak of the energy barrier.

Table 1: Hypothetical DFT-Calculated Activation Energies for Ring-Opening of this compound

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN1-like | H₂O | Acetonitrile | 25.4 |

| SN2-like | Cl⁻ | THF | 22.1 |

| SN1-like | CH₃OH | Methanol | 24.8 |

| SN2-like | Br⁻ | Acetone | 21.5 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT calculations for this exact molecule were not found in the public domain.

Theoretical Characterization of Reactive Intermediates, including Oxabicyclobutonium Ions

One of the fascinating aspects of oxetane (B1205548) chemistry is the potential involvement of unique reactive intermediates. In the case of 2-substituted oxetanes, the formation of a bridged, tricyclic cation known as an oxabicyclobutonium ion has been proposed. DFT calculations can be used to investigate the stability and structure of such an intermediate in the reactions of this compound.

Theoretical calculations can determine whether the oxabicyclobutonium ion exists as a true intermediate (a local minimum on the potential energy surface) or merely as a transition state. These calculations would provide information on its geometry, charge distribution, and the energetic barrier to its formation and subsequent reaction. The presence of the phenyl group at the C2 position and the hydroxyl group at the C3 position would significantly influence the stability and reactivity of any such charged intermediate.

Experimental Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental evidence is essential for confirming and refining mechanistic hypotheses. A combination of spectroscopic techniques, isotopic labeling, and stereochemical analysis is employed to gain a comprehensive understanding of the reactions of this compound.

Spectroscopic Studies for Intermediate and Product Characterization

Spectroscopic methods are indispensable for identifying the structures of both stable products and transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are routinely used to characterize the final products of reactions involving this compound.

In some cases, specialized spectroscopic techniques can be used to detect and characterize short-lived intermediates. For example, low-temperature NMR studies might allow for the direct observation of a reactive intermediate that is unstable at room temperature. Time-resolved spectroscopy could also be employed to monitor the formation and decay of such species on very short timescales.

Isotopic Labeling Experiments for Reaction Mechanism Determination

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. acs.orgstackexchange.com By strategically replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), chemists can follow its path and gain unambiguous insights into the reaction mechanism.

For instance, to probe the mechanism of a ring-opening reaction, one could synthesize this compound with a deuterium (B1214612) label at a specific position. The location of the deuterium atom in the final product, as determined by NMR or MS, can provide conclusive evidence for or against a proposed mechanistic pathway, such as the involvement of a hydride shift or a specific nucleophilic attack.

Table 2: Illustrative Isotopic Labeling Experiment for Ring-Opening of this compound

| Labeled Reactant | Proposed Mechanism | Expected Product | Analytical Technique |

| (2S,3R)-2-Phenyl-[4-²H]-oxetan-3-ol | SN2 attack at C4 | 1-Phenyl-1,3-propanediol with deuterium at C3 | ¹H NMR, ²H NMR, MS |

| (2S,3R)-2-Phenyl-[2-²H]-oxetan-3-ol | Ring opening via carbocation at C2 | 1-Phenyl-1,3-propanediol with deuterium at C1 | ¹H NMR, ²H NMR, MS |

Note: This table presents a hypothetical experimental design.

Stereochemical Analysis of Reaction Products to Deduce Mechanistic Details

The stereochemistry of the products formed from a chiral starting material like this compound provides a wealth of information about the reaction mechanism. The retention, inversion, or racemization of stereocenters can distinguish between different mechanistic pathways.

For example, a reaction that proceeds with inversion of configuration at a stereocenter is characteristic of an SN2 mechanism. Conversely, a reaction that results in a racemic mixture of products (both retention and inversion) often points to an SN1 mechanism involving a planar carbocation intermediate that can be attacked from either face. By carefully analyzing the stereochemistry of the products obtained from reactions of this compound, chemists can deduce crucial details about the transition states and intermediates involved.

Future Directions and Emerging Research Areas in 2s,3r 2 Phenyloxetan 3 Ol Chemistry

Development of Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The precise three-dimensional arrangement of substituents in (2S,3R)-2-Phenyloxetan-3-ol presents a formidable synthetic challenge. Future research is intensely focused on developing methodologies that offer superior stereocontrol and efficiency over classical approaches like the Williamson etherification of 1,3-diols, which often require multi-step preparations of the acyclic precursors. acs.orgacs.orgnih.gov

Emerging strategies are geared towards catalytic and asymmetric transformations that can establish the two contiguous stereocenters in a single, well-defined step. Key areas of development include:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of 2,3-disubstituted oxetanes is a primary objective. While enantioselective methods for 2-substituted oxetanes have been reported, achieving high diastereoselectivity and enantioselectivity for the 2,3-disubstituted pattern remains a frontier. acs.orgillinois.edu Future work will likely involve the design of sophisticated ligand scaffolds for transition metals that can orchestrate the cyclization of prochiral substrates with high fidelity.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for constructing strained rings under mild conditions. rsc.orgorganic-chemistry.org Research is anticipated to explore the use of photocatalytic [2+2] cycloadditions (Paternò-Büchi reaction) between electronically excited carbonyl compounds and alkenes, employing chiral photosensitizers or catalysts to induce facial selectivity. beilstein-journals.org This approach could provide a direct and atom-economical route to the oxetane (B1205548) core.

Biocatalysis: The use of enzymes to catalyze the formation of oxetane rings offers the potential for unparalleled stereoselectivity. While biocatalysis is an established field, its application to the synthesis of strained four-membered rings is still developing. researchgate.net Future directions will involve screening for novel enzymes or engineering existing ones, such as halohydrin dehalogenases, to perform enantioselective intramolecular cyclizations of suitably functionalized 1,3-diols or their precursors. researchgate.net

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to activate substrates towards stereoselective oxetane formation. This could involve intramolecular Michael additions or aldol-type reactions followed by cyclization, where the catalyst controls the stereochemical outcome.

Table 1: Comparison of Emerging Synthetic Methodologies for Stereocontrolled Oxetane Synthesis

| Methodology | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. | Catalyst design for 2,3-disubstitution, catalyst cost. |

| Photocatalysis | Mild reaction conditions, use of visible light. rsc.org | Control of both diastereoselectivity and enantioselectivity. beilstein-journals.org |

| Biocatalysis | Excellent stereoselectivity, environmentally benign. researchgate.net | Limited enzyme availability, substrate scope. |

| Organocatalysis | Metal-free, readily available catalysts. | Catalyst loading, achieving high diastereoselectivity. |

Exploration of New and Unprecedented Reactivity Modes

The inherent ring strain of the oxetane core in this compound, combined with the electronic influence of its phenyl and hydroxyl substituents, makes it a substrate ripe for the discovery of new chemical transformations. acs.org While traditional reactivity often involves nucleophilic ring-opening, future research will delve into more nuanced and unprecedented reactivity modes. beilstein-journals.org

Stereospecific Ring-Opening and Rearrangements: The defined stereochemistry of this compound can be used to direct the outcome of ring-opening reactions. Lewis acid or transition metal catalysis could unlock stereospecific rearrangements to valuable chiral building blocks, such as substituted tetrahydrofurans or acyclic diol derivatives, where the stereochemical information from the starting oxetane is fully transferred. beilstein-journals.org

C-H Functionalization: Direct functionalization of the oxetane ring's C-H bonds without ring cleavage is a significant area for development. researchgate.net Photocatalytic or metal-catalyzed methods could enable the introduction of new substituents at the C4 position, for example, providing access to a wider array of complex oxetane derivatives.

Strain-Release Driven Transformations: The high ring strain can be harnessed as a thermodynamic driving force for reactions. nih.gov Modifications to the hydroxyl group or the phenyl ring could trigger novel cascade reactions or fragmentations. For instance, converting the hydroxyl group into a leaving group might initiate a stereospecific fragmentation to generate an enantioenriched allylic alcohol.

Radical-Mediated Reactions: The generation of radical species from oxetanes is a relatively unexplored area. Future work could investigate the formation of tertiary radicals at the C2 position through photoredox catalysis, which could then participate in various coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds, all while potentially retaining the oxetane core. chemrxiv.org

Integration of this compound into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single pot. rsc.org The unique structural and reactive properties of this compound make it an attractive building block for incorporation into such processes.

Future research will focus on designing reaction sequences where the oxetane either acts as a key intermediate or is formed as part of the cascade.

Domino Reactions Initiated by Ring-Opening: The stereospecific ring-opening of this compound with a suitable nucleophile could generate a reactive intermediate that immediately participates in a subsequent intramolecular cyclization or intermolecular reaction. This would allow the controlled formation of more complex heterocyclic systems, with the stereocenters of the oxetane dictating the stereochemistry of the final product.

Oxetane Formation within a Cascade: Conversely, cascade reactions can be designed to terminate in the formation of the this compound scaffold. For example, a multicomponent reaction could assemble a 1,3-diol precursor in situ, which then undergoes a stereoselective cyclization under the same reaction conditions to yield the target oxetane.

[n+m] Cycloadditions: The oxetane ring can be a participant in formal cycloaddition reactions. For instance, after activation, it could react with a two-atom or three-atom component in a ring-expansion cycloaddition to generate six- or seven-membered heterocyclic rings in a stereocontrolled manner.

Development of Sustainable and Green Chemistry Approaches for Oxetane Synthesis and Transformation

In line with the broader goals of modern chemical synthesis, future research on this compound will increasingly emphasize the development of sustainable and green methodologies. This involves minimizing waste, reducing energy consumption, and using less hazardous reagents. researchgate.net

Flow Chemistry: The use of continuous flow microreactor systems offers significant advantages in terms of safety, scalability, and control over reaction parameters. researchgate.net Developing flow-based syntheses for this compound could enable better control over reaction intermediates and improve yields. Flow systems are particularly well-suited for photochemical reactions, allowing for efficient irradiation and temperature management. illinois.edu

Catalyst-Free Photochemical Reactions: Exploring catalyst-free photochemical methods, such as the direct irradiation of substrates under visible light to induce ring contractions or cycloadditions, represents a highly sustainable approach. rsc.org These methods avoid the use of expensive and potentially toxic metal catalysts.

Atom-Economic Reactions: Focusing on reaction types that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. [2+2] cycloadditions and multicomponent reactions are prime examples of atom-economic processes that can be applied to the synthesis of this compound. beilstein-journals.org

Renewable Feedstocks and Solvents: Future research will also aim to utilize renewable starting materials and environmentally benign solvents. Biocatalytic routes, for instance, often operate in aqueous media and can start from bio-derived feedstocks. researchgate.net

Table 2: Green Chemistry Approaches in Oxetane Chemistry

| Approach | Sustainability Benefit | Applicability to this compound |

| Flow Chemistry | Enhanced safety, control, and scalability. researchgate.net | Synthesis and subsequent functionalization reactions. |

| Photocatalysis | Use of light as a traceless reagent, mild conditions. researchgate.net | Stereoselective Paternò-Büchi reaction, C-H functionalization. |

| Biocatalysis | High selectivity, biodegradable catalysts, aqueous media. researchgate.net | Enantioselective synthesis from prochiral precursors. |

| Atom Economy | Minimization of waste. | Design of MCRs and cycloadditions to build the core structure. |

Q & A

Q. What advanced chromatographic techniques are recommended for separating diastereomers or enantiomers of this compound derivatives in complex reaction mixtures?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane:IPA mobile phases. Optimize isocratic elution for baseline separation.

- Supercritical fluid chromatography (SFC) : Achieve faster separations with CO-methanol gradients.

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of diastereomeric salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.